APO-12
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APO-12 involves the reaction of dodecylphosphine with dimethyl sulfate under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 50-70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous process involving the use of tubular reactors. This method ensures a consistent and high-quality product by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
APO-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO₄) and m-chloroperbenzoic acid (MCPBA).
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides and occur under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct properties and applications .
Scientific Research Applications
APO-12 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of APO-12 primarily involves its ability to disrupt lipid bilayers and solubilize membrane proteins. This is achieved through the formation of micelles, which encapsulate hydrophobic regions of proteins, allowing them to remain in solution . This compound targets lipid metabolism pathways, particularly inhibiting fatty acid synthase activity, which is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Apo-8’-carotenal
- Apo-10’-carotenal
- Apo-14’-lycopenal
- Apo-6’-lycopenal
Uniqueness
APO-12 stands out due to its unique ability to form micelles and solubilize membrane proteins without denaturing them. This property makes it particularly valuable in biochemical and biophysical research, where maintaining protein integrity is crucial . Additionally, its potential application in cancer therapy through the inhibition of fatty acid synthase activity further highlights its uniqueness .
Properties
IUPAC Name |
1-dimethylphosphoryldodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31OP/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDULKZCBGMXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073936 | |
Record name | Phosphine oxide, dodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-95-4 | |
Record name | Dodecyldimethylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyldimethylphosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine oxide, dodecyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyldimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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